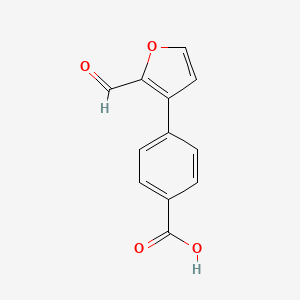

4-(2-Formylfuran-3-YL)benzoic acid

Description

Properties

IUPAC Name |

4-(2-formylfuran-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRLLLWITZHGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693001 | |

| Record name | 4-(2-Formylfuran-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597565-49-6 | |

| Record name | 4-(2-Formylfuran-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Formylfuran-3-YL)benzoic acid typically involves the reaction of furan-2-carboxylic acid with 4-aminobenzoic acid . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, under an inert atmosphere . The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently oxidized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production . This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Formylfuran-3-YL)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: 4-(2-Carboxyfuran-3-YL)benzoic acid.

Reduction: 4-(2-Hydroxymethylfuran-3-YL)benzoic acid.

Substitution: 4-(2-Bromofuran-3-YL)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

4-(2-Formylfuran-3-YL)benzoic acid has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential use in developing new antibiotics .

- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cell lines, particularly through modulation of apoptotic pathways. For instance, derivatives have been tested against breast cancer cell lines, showing promising results in inhibiting cell growth .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It is used in the preparation of more complex heterocyclic compounds, which are essential in drug discovery and development.

- Reagent in Chemical Reactions: The carboxylic acid group allows for various reactions such as esterification and amidation, expanding its utility in synthetic chemistry .

Materials Science

In materials science, this compound is explored for:

- Polymer Development: Its derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Sensors and Electronics: The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics and sensors .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound derivatives against strains such as MRSA and E. coli. Results indicated significant inhibitory effects, supporting further exploration as a lead compound for antibiotic development.

Cancer Cell Studies

In vitro studies demonstrated that certain derivatives led to substantial growth inhibition in MDA-MB-231 breast cancer cells. The mechanism was linked to cell cycle arrest at specific concentrations, indicating potential use as an anticancer agent.

Neuroprotective Research

Preliminary findings suggest that derivatives may offer neuroprotective effects by modulating adenosine receptors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 4-(2-Formylfuran-3-YL)benzoic acid involves its interaction with specific molecular targets and pathways . For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . Additionally, the compound may interact with cellular signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Formylfuran-3-YL)benzoic acid with three structurally related compounds:

Key Differences and Implications

Functional Groups and Reactivity: The target compound combines a benzoic acid group with a formyl-substituted furan, enabling participation in condensation reactions (e.g., Schiff base formation) and nucleophilic substitutions. In contrast, Caffeic Acid (3,4-dihydroxycinnamic acid) contains phenolic hydroxyl groups and a conjugated double bond, making it a potent antioxidant . 4-Formylfuran-2-carboxylic acid lacks the benzoic acid moiety but shares the formyl and carboxylic acid groups on a furan ring, resulting in lower molecular weight and distinct solubility properties . The Ethyl ester compound features a methoxynaphthalene group and an ester, favoring lipophilicity and applications in fragrance or polymer chemistry .

Applications :

- While This compound is primarily a research chemical, Caffeic Acid has well-documented roles in nutrition and skincare due to its antioxidant properties .

- 4-Formylfuran-2-carboxylic acid ’s safety data (e.g., skin/eye irritation protocols ) highlight its handling requirements, whereas such data are absent for the target compound.

Biological Activity

4-(2-Formylfuran-3-YL)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety substituted with a furan ring containing a formyl group. The molecular formula is C12H10O3, and it exhibits both hydrophilic and lipophilic characteristics due to its functional groups.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that derivatives of benzoic acid can enhance the activity of cellular antioxidant systems, particularly through the modulation of protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including drug-resistant Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. It inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This action suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Potential

Studies exploring the anticancer properties of benzoic acid derivatives indicate that this compound may induce apoptosis in cancer cells. The activation of specific signaling pathways related to cell cycle regulation and apoptosis has been observed, marking it as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its interaction with multiple molecular targets:

- Antioxidant Mechanism : The compound donates hydrogen atoms from hydroxyl groups, effectively neutralizing free radicals.

- Antimicrobial Mechanism : It disrupts bacterial cell wall integrity and interferes with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism : By inhibiting pro-inflammatory cytokine production, it modulates immune responses.

- Anticancer Mechanism : Induces apoptosis via activation of caspases and modulation of cell cycle regulators.

Q & A

Q. What synthetic routes are recommended for the preparation of 4-(2-Formylfuran-3-YL)benzoic acid?

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Friedel-Crafts acylation : Acylation of a furan derivative using benzoic acid precursors, followed by formylation at the 2-position of the furan ring. Reaction conditions (e.g., AlCl₃ as a catalyst, dichloromethane solvent) must be optimized to avoid side reactions .

- Cross-coupling reactions : Palladium-catalyzed coupling of pre-functionalized furan and benzoic acid fragments, ensuring regioselectivity at the 3-yl position of the furan ring.

- Post-synthetic modifications : Oxidation of hydroxymethyl groups to formyl groups using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve acid-sensitive functional groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per commercial standards, though lab-synthesized batches may require further purification) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the formyl group (δ ~9.8 ppm for aldehyde protons) and benzoic acid moiety (δ ~12-13 ppm for carboxylic acid protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 216.1 (C₁₂H₈O₄) .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 216.1°C vs. conflicting literature values) be resolved experimentally?

Discrepancies often arise from differences in sample purity, crystallization solvents, or measurement techniques. To address this:

- Recrystallization : Purify the compound using solvents like ethanol/water mixtures and compare melting points across batches.

- Differential Scanning Calorimetry (DSC) : Provides precise melting ranges and detects polymorphic forms, which may explain variations .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 4-(5-Nitrofuran-2-yl)benzaldehyde, mp 123–124°C) to identify trends in substituent effects on thermal stability .

Q. What computational methods are effective in predicting the reactivity of the formyl and benzoic acid functional groups?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the formyl group’s carbonyl carbon is highly electrophilic, making it prone to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model interactions in solvent environments (e.g., aqueous vs. DMSO) to predict solubility and aggregation behavior, critical for biological assays .

- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) by simulating interactions between the formyl group and active-site residues .

Q. What challenges arise in designing derivatives of this compound for enzyme inhibition studies?

Key challenges include:

- Steric hindrance : Bulky substituents on the furan ring may reduce binding efficiency. Derivatives like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid demonstrate how steric effects modulate activity .

- Acid stability : The benzoic acid group may undergo pH-dependent ionization, affecting bioavailability. Prodrug strategies (e.g., esterification) can mitigate this .

- Synthetic complexity : Multi-step routes (e.g., introducing sulfonamide or trifluoromethyl groups) require rigorous optimization to maintain yield and purity .

Methodological Considerations

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility of intermediates.

- Catalyst screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) for greener and more efficient acylation .

- In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What strategies are recommended for analyzing biological activity while minimizing false positives?

- Counter-screening : Include negative controls (e.g., benzoic acid alone) to rule out non-specific effects from the core structure.

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing the formyl group with nitro or cyano groups) to isolate pharmacophoric features .

- Metabolic stability assays : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.